molecular formula C13H9N3O2 B13332216 6-(2-Benzimidazolyl)pyridine-2-carboxylic acid

6-(2-Benzimidazolyl)pyridine-2-carboxylic acid

Cat. No.: B13332216
M. Wt: 239.23 g/mol
InChI Key: FNXKXUOZDZFCAX-UHFFFAOYSA-N
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Description

6-(2-Benzimidazolyl)pyridine-2-carboxylic acid is an organic compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole moiety attached to a pyridine ring. The presence of these functional groups makes it a valuable ligand in coordination chemistry and a useful building block in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Benzimidazolyl)pyridine-2-carboxylic acid typically involves the reaction of benzimidazole with 2,6-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(2-Benzimidazolyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Scientific Research Applications

6-(2-Benzimidazolyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-(2-Benzimidazolyl)pyridine-2-carboxylic acid exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the benzimidazole and pyridine rings act as donor sites, forming stable complexes with metal ions. These complexes can modulate the activity of enzymes and other biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Benzimidazolyl)pyridine-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity compared to other similar compounds. This functional group also allows for further derivatization and modification, making it a versatile building block in synthetic chemistry .

Biological Activity

6-(2-Benzimidazolyl)pyridine-2-carboxylic acid, also known as 2-(pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid, is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biochemical properties, cellular effects, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety fused with a pyridine ring, contributing to its unique chemical properties. Its structure allows for significant interactions with biological targets, including enzymes and receptors.

Enzyme Interactions
One of the notable biochemical activities of this compound is its interaction with specific enzymes. It has been shown to inhibit collagen prolyl 4-hydroxylase, an enzyme critical for collagen biosynthesis. This inhibition can lead to reduced collagen synthesis, which is particularly relevant in conditions characterized by fibrosis.

Molecular Mechanism
The molecular mechanism involves binding to the active sites of target enzymes, thereby preventing substrate access. This action not only modulates enzyme activity but also influences various cellular processes.

Cellular Effects

Impact on Cell Types
The effects of this compound vary across different cell types. In hepatic stellate cells, it has demonstrated the ability to inhibit collagen synthesis effectively, suggesting potential applications in treating liver fibrosis.

Subcellular Localization
The localization of this compound within cellular compartments (nucleus, cytoplasm, mitochondria) is crucial for its biological activity. Such localization affects how it interacts with cellular machinery and influences its efficacy.

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including this compound. It has been identified as a selective inhibitor of bovine viral diarrhea virus (BVDV) and classical swine fever virus (CSFV), with effective concentrations (EC50) in the low micromolar range (0.05 to 0.33 μM) for inhibiting viral replication and cytopathic effects .

Anticancer Potential

Research indicates that benzimidazole derivatives possess significant anticancer properties. They have been recognized as inhibitors of topoisomerases and other critical pathways involved in cancer cell proliferation. For instance, studies have shown strong cytotoxic effects against various cancer cell lines, including K562 leukemia and HepG-2 hepatocellular carcinoma cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeEC50/IC50 ValuesReference
AntiviralBVDV0.05 μM
AntiviralCSFV0.33 μM
AnticancerK562 Leukemia Cells2.68 μmol/L
AnticancerHepG-2 Hepatocellular Carcinoma Cells8.11 μmol/L
Enzyme InhibitionCollagen Prolyl 4-HydroxylaseNot specified

Properties

IUPAC Name

6-(1H-benzimidazol-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)11-7-3-6-10(14-11)12-15-8-4-1-2-5-9(8)16-12/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXKXUOZDZFCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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